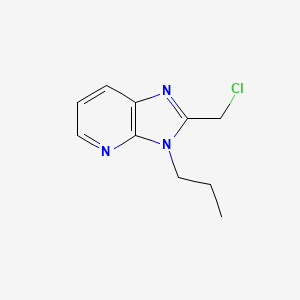

1-Propyl-2-chloromethyl-7-azabenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-propylimidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-2-6-14-9(7-11)13-8-4-3-5-12-10(8)14/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQLGHAJTIQVOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C1N=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224064 | |

| Record name | 2-(Chloromethyl)-3-propyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439571-81-0 | |

| Record name | 2-(Chloromethyl)-3-propyl-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439571-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3-propyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Propyl 2 Chloromethyl 7 Azabenzimidazole and Its Analogues

Strategic Retrosynthetic Analysis of the Azabenzimidazole Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com This process involves imaginary "disconnections" of chemical bonds, which correspond to the reverse of known chemical reactions. ias.ac.in

For the 7-azabenzimidazole core, a primary disconnection can be made at the two C-N bonds of the imidazole (B134444) ring. This approach, known as the Phillips procedure, is a common strategy for benzimidazole (B57391) synthesis and points to a 1,2-diaminoaromatic compound and a carboxylic acid or its derivative as key precursors. researchgate.net

Applying this logic to the 7-azabenzimidazole core, the key synthons are a pyridine-2,3-diamine derivative and a synthon for the C2-carbon bearing the chloromethyl group. The most practical starting materials (reagents) for these synthons would be:

Pyridine-2,3-diamine: This provides the "aza" component and the aniline-like fragment necessary for cyclization.

Chloroacetic acid (or its derivatives like chloroacetyl chloride): This serves as the electrophilic partner, providing the C2 carbon and the attached chloromethyl group.

This retrosynthetic approach simplifies the complex heterocyclic target into readily accessible pyridine (B92270) and acyl precursors, forming the basis for the synthetic strategies discussed below.

Established and Novel Synthetic Routes to 1-Propyl-2-chloromethyl-7-azabenzimidazole

Multi-step synthesis provides a robust and controlled pathway to complex molecules by breaking down the process into a sequence of individual, optimized reactions. syrris.jp A plausible multi-step route to the 2-chloromethyl-7-azabenzimidazole core, a precursor to the final target, typically begins with a commercially available substituted pyridine.

A general sequence involves:

Nitration: Introduction of a nitro group onto the pyridine ring, often ortho to an existing amino group or a group that can be converted to an amine.

Reduction: The nitro group is then reduced to an amino group, generating the required 1,2-diamine functionality. A common method for this is catalytic hydrogenation or using reducing agents like tin(II) chloride. researchgate.net

Cyclization: The resulting pyridine-2,3-diamine is condensed with chloroacetic acid, typically in the presence of a strong acid catalyst such as 4N HCl. This reaction forms the imidazole ring, yielding 2-chloromethyl-7-azabenzimidazole. researchgate.net

This sequential approach allows for purification at each stage, ensuring the high purity of the final heterocyclic core before subsequent functionalization.

To improve efficiency and reduce waste, one-pot syntheses that combine multiple reaction steps without isolating intermediates have become increasingly popular. xmu.edu.cn For azabenzimidazole ring formation, one-pot reductive cyclization is a powerful strategy. eurekaselect.comresearchgate.net

In this approach, a 2-amino-3-nitropyridine (B1266227) derivative can be acylated with a chloroacetic acid equivalent. The resulting amide intermediate is then subjected to reductive conditions in the same reaction vessel. The reduction of the nitro group to an amine is immediately followed by an intramolecular cyclization and dehydration to form the imidazole ring. eurekaselect.comresearchgate.net This method avoids the isolation of the potentially unstable diamine intermediate and can lead to high yields of the desired azabenzimidazole product. eurekaselect.com Flow chemistry techniques have also been employed to further streamline this process, reducing reaction times and improving safety. researchgate.net

Once the 2-chloromethyl-7-azabenzimidazole core is synthesized, the final step is the introduction of the propyl group at the N-1 position. N-alkylation of azabenzimidazoles is typically achieved through a nucleophilic substitution reaction. ajol.inforesearchgate.net

The NH proton of the imidazole ring is first deprotonated with a base to generate a nucleophilic nitrogen anion. This anion then reacts with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, to yield the N-propylated product. researchgate.net The choice of base and solvent is critical to control the regioselectivity and yield of the reaction.

| Base | Alkylating Agent | Solvent | Conditions | Yield | Reference |

| Caesium Carbonate (Cs₂CO₃) | Allyl Bromide | NMP | Room Temp, 45 min | Good | researchgate.net |

| Caesium Carbonate (Cs₂CO₃) | Benzyl Bromide | NMP | Room Temp, 30 min | Good | researchgate.net |

| Potassium Carbonate (K₂CO₃) | Alkyl Halide | DMF | Reflux | Moderate-Good | researchgate.net |

| This table presents typical conditions for N-alkylation of related azabenzimidazole and benzimidazole systems as a model for the synthesis of this compound. |

Alternatively, the synthesis could proceed by first N-propylating pyridine-2,3-diamine and then performing the cyclization with chloroacetic acid. However, this route can be complicated by potential side reactions and difficulties in controlling regioselectivity during the alkylation of the diamine.

Direct functionalization at the C2 position of an existing 1-propyl-7-azabenzimidazole is another possibility, often utilizing transition-metal-catalyzed C-H activation, though this is generally more complex than building the ring with the desired C2-substituent already in place. researchgate.netnih.gov

Derivatization and Chemical Transformations of this compound

The this compound molecule is a versatile intermediate, primarily due to the reactivity of the chloromethyl group at the C2 position. This group acts as a powerful electrophile, making it an excellent handle for introducing a wide variety of functional groups.

The chlorine atom on the methyl group at C2 is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions (SN2 type). libretexts.org This allows for the facile introduction of diverse functionalities by reacting the compound with various nucleophiles. researchgate.netnih.gov

Common nucleophilic substitution reactions include:

With Amines: Reaction with primary or secondary amines (aromatic or aliphatic) yields 2-(aminomethyl)-7-azabenzimidazole derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl formed. researchgate.netresearchgate.net

With Thiols and Thiones: Thiolates and thiourea (B124793) are effective nucleophiles that displace the chloride to form 2-(thiomethyl) derivatives. researchgate.net

With Phenols: Phenoxides, generated by treating phenols with a base, react to form 2-(phenoxymethyl) ethers. researchgate.net

With Azides: Sodium azide (B81097) can be used to introduce an azidomethyl group, which is a versatile precursor for other functionalities, such as amines (via reduction) or triazoles (via click chemistry). beilstein-journals.org

The table below summarizes representative nucleophilic substitution reactions based on the known reactivity of 2-chloromethylbenzimidazole analogues. researchgate.netnih.gov

| Nucleophile | Reagent Example | Product Functional Group | Reference |

| Amine | Aniline | Secondary Amine (-CH₂-NH-Ph) | researchgate.net |

| Thiol | Sodium Diethyldithiocarbamate | Dithiocarbamate Ester (-CH₂-S-C(S)NEt₂) | researchgate.net |

| Phenol | 4-Chlorophenol | Aryl Ether (-CH₂-O-Ph-Cl) | researchgate.net |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂-N₃) | beilstein-journals.org |

| This table illustrates the potential derivatizations of the this compound scaffold via nucleophilic substitution at the chloromethyl group. |

These transformations highlight the utility of this compound as a key intermediate for building a library of more complex molecules with potentially diverse biological or material properties.

Reactivity of the Azabenzimidazole Heterocycle to Further Functionalization

The azabenzimidazole scaffold is a versatile heterocycle amenable to a variety of functionalization reactions. The reactivity of the ring system is influenced by the presence and position of the nitrogen atoms, which can be targeted for substitution, as can the carbon atoms of both the imidazole and benzene (B151609) portions of the molecule. researchgate.net

N-Functionalization: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized. N-alkylation, for instance, is a common strategy to introduce various substituents. This is typically achieved through a nucleophilic substitution reaction where the NH proton of the azabenzimidazole is abstracted by a base, such as caesium carbonate, to generate a nucleophilic nitrogen center, which then reacts with an electrophile like an alkyl halide. researchgate.net This method allows for the introduction of diverse groups, including allyl, benzyl, and propargyl substituents. researchgate.net

C-H Functionalization: Direct C-H activation is a powerful and modern approach for functionalizing the carbon framework, offering a more atom- and step-economic alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netchemrxiv.org For benzimidazoles and their aza-analogues, the C2 position is particularly susceptible to direct functionalization through metal-catalyzed carbene transfer or other C-H activation strategies. researchgate.net This approach allows for the introduction of new carbon-carbon or carbon-heteroatom bonds directly onto the heterocyclic core.

Cross-Coupling Reactions: For positions that are less reactive towards direct C-H activation (e.g., C4, C5, C6), a common strategy involves initial halogenation of the azabenzimidazole core, followed by well-established transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.net This two-step sequence provides reliable access to a wide array of substituted analogues that would be difficult to obtain otherwise. researchgate.net

The functionalization can be influenced by the choice of catalyst, ligands, and reaction conditions, which allows for selective modification at different sites of the molecule. researchgate.net For example, nickel-based catalysts have been shown to activate C–O bonds in conjunction with C–H activation at the benzimidazole C2-position, enabling the use of phenols and enols as coupling partners. researchgate.net

Regioselective Synthesis of Advanced Azabenzimidazole Congeners

Achieving regioselectivity—the control over the position of chemical bond formation—is a central challenge in the synthesis of complex heterocyclic compounds like substituted azabenzimidazoles. The non-equivalent nitrogen atoms and multiple carbon positions on the azabenzimidazole ring present distinct sites for reaction, making controlled functionalization essential for preparing specific isomers.

One powerful strategy for achieving regioselectivity is through directed metalation. By using sterically hindered metal-amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), it is possible to deprotonate specific C-H bonds ortho to a directing group. nih.gov This approach has been successfully applied to various aryl azoles, enabling highly regioselective functionalization at the aryl ring. nih.gov For the azabenzimidazole system, the pyridine nitrogen can act as a directing group to guide metalation to an adjacent carbon position.

Transition-metal catalysis offers another key avenue for regiocontrol. For instance, palladium-catalyzed cascade reactions have been developed for the direct and regioselective construction of N-substituted benzimidazoles and related heterocycles from simple, readily available starting materials. nih.govnih.gov By carefully selecting the catalyst, ligands, and substrates, it is possible to orchestrate a sequence of C-N bond-forming events that predictably yield a single regioisomer. nih.govnih.gov

In cases where direct functionalization is challenging, a multi-step approach is often employed. This can involve the synthesis of a pre-functionalized precursor, such as an ortho-nitrobenzaldehyde or a 1,2-dihaloaromatic system, which then undergoes a cyclization reaction to form the desired azabenzimidazole core with substituents in predetermined positions. nih.govorganic-chemistry.orgnih.gov The Cadogan reductive cyclization, for example, allows for the synthesis of 2H-indazoles (isomers of benzimidazole) with high regioselectivity from ortho-imino-nitrobenzene substrates. organic-chemistry.orgnih.gov Similar principles can be applied to the synthesis of azabenzimidazole congeners, where the initial substitution pattern of the aromatic or pyridine diamine precursor dictates the final arrangement of functional groups.

| Method | Key Feature | Target Position | Catalyst/Reagent Example | Ref |

| Directed ortho-Metalation | Use of a directing group and hindered base | C-H adjacent to N | TMPMgBu | nih.gov |

| Cascade C-N Coupling | Single catalyst promotes multiple C-N bond formations | N1-position | Palladium catalyst | nih.govnih.gov |

| Condensation-Cyclization | Pre-functionalized precursors define regiochemistry | Various C-positions | Tri-n-butylphosphine | organic-chemistry.orgnih.gov |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to build and modify the azabenzimidazole core is fundamental to optimizing existing methods and developing new, more efficient synthetic routes. Mechanistic studies provide insights into reaction pathways, intermediates, and the roles of catalysts. nih.govrsc.org

Elucidation of Reaction Pathways and Transition States

The formation of the benzimidazole ring system, a key step in many syntheses, typically proceeds through a condensation reaction followed by cyclization and aromatization. nih.gov A common pathway involves the reaction of an o-phenylenediamine (B120857) derivative with an aldehyde.

Imine Formation: The initial step is the condensation between one of the amino groups of the diamine and the aldehyde to form a Schiff base (imine) intermediate.

Cyclization: The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclic dihydrobenzimidazole intermediate.

Aromatization: This intermediate subsequently undergoes oxidation to form the stable, aromatic benzimidazole ring system. The oxidant can be atmospheric oxygen, a mild chemical oxidant, or it can be facilitated by a catalyst. nih.gov

Role of Catalysis in Azabenzimidazole Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing pathways to construct complex molecules like azabenzimidazoles with high efficiency and selectivity under mild conditions. doi.org Both homogeneous and heterogeneous catalysts are widely employed.

Homogeneous Catalysis: Transition metals such as palladium, copper, rhodium, nickel, and cobalt are extensively used in homogeneous catalytic systems for benzimidazole synthesis and functionalization. researchgate.netnih.govnih.gov

Palladium and Copper: These catalysts are particularly vital for cross-coupling reactions that form C-N and C-C bonds, enabling the N-arylation and C-functionalization of the azabenzimidazole ring. researchgate.netnih.gov

Iron: Iron catalysts, which are more economical and environmentally benign, have been developed for multicomponent reactions that produce benzimidazoles in a single step from simple precursors. nih.gov

Cobalt: Cobalt nanocomposite catalysts have been shown to be effective in the one-pot synthesis of benzimidazoles from phenylenediamines and aldehydes, facilitating the final dehydrogenation step to form the aromatic ring. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability. doi.org Examples include:

Metal Nanoparticles: Carbon-encapsulated iron nanoparticles and cobalt/iron oxide nanoparticles have been used as magnetically recoverable catalysts for benzimidazole synthesis. nih.govdoi.org

Supported Catalysts: Transition metals supported on materials like silica (B1680970) (MCM-41) or alumina (B75360) can also serve as robust and reusable catalysts for the key condensation and cyclization reactions. nih.govdoi.org

The catalyst's role is often multifaceted; it can activate reactants, facilitate bond formation by lowering the activation energy of the transition state, and control the regioselectivity of a reaction. nih.govresearchgate.net The choice of ligand coordinated to the metal center is also critical, as it can be fine-tuned to modulate the catalyst's reactivity and selectivity. nih.gov

| Catalyst Type | Metal Example | Reaction Type | Key Advantage | Ref |

| Homogeneous | Palladium | Cross-Coupling, Cascade Cyclization | High selectivity and activity | nih.gov |

| Homogeneous | Iron(III) | Multicomponent Reaction | Low cost, environmentally benign | nih.gov |

| Heterogeneous | Cobalt Nanocomposite | Dehydrogenative Cyclization | Recyclable, scalable | nih.gov |

| Heterogeneous | Fe3O4@SiO2/collagen | Condensation | Magnetically recoverable | doi.org |

In Depth Computational and Theoretical Studies of 1 Propyl 2 Chloromethyl 7 Azabenzimidazole

Quantum Chemical Characterization and Electronic Structure Analysis

This section would aim to elucidate the fundamental electronic properties and three-dimensional structure of the molecule using quantum mechanical calculations, typically employing methods like Density Functional Theory (DFT).

Prediction of Chemical Reactivity and Selectivity

Building on the electronic structure analysis, this section would use conceptual DFT to calculate various descriptors that predict how and where the molecule is likely to react.

Advanced Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Without access to peer-reviewed research or public data repositories containing these specific computational analyses for 1-Propyl-2-chloromethyl-7-azabenzimidazole, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Applications of 1 Propyl 2 Chloromethyl 7 Azabenzimidazole in Chemical Science and Methodological Development

Role as a Key Intermediate or Building Block in Organic Synthesis

The reactivity of the 2-chloromethyl group in 1-Propyl-2-chloromethyl-7-azabenzimidazole serves as a linchpin for its utility as a key intermediate. This electrophilic center is amenable to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and molecular fragments.

Precursor in the Synthesis of Structurally Complex Azabenzimidazole Derivatives

This compound is a valuable precursor for the synthesis of a diverse range of structurally complex azabenzimidazole derivatives. The high reactivity of the C-Cl bond in the chloromethyl group allows for straightforward nucleophilic substitution reactions with various nucleophiles, including amines, phenols, thiols, and other heterocyclic moieties. This versatility enables the construction of molecules with potential biological activities. For instance, the synthesis of various N-substituted 7-azabenzimidazoles has been reported, highlighting the utility of this scaffold in medicinal chemistry. mdpi.comjocpr.com While direct examples using the N-propyl variant are not extensively documented, the reactivity of the analogous 2-chloromethyl-1H-benzimidazole is well-established and serves as a reliable model for the synthetic potential of the title compound. nih.govnih.govacs.org

The reaction of 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles has been shown to produce a variety of derivatives. acs.org This approach is readily adaptable to this compound, leading to the generation of novel compounds with potential applications in various fields of chemical science. The design and synthesis of azabenzimidazole derivatives as potent and selective kinase inhibitors further underscore the importance of this heterocyclic core in drug discovery. nih.gov

The following table illustrates the types of derivatives that can be synthesized from 2-chloromethyl-1H-benzimidazole, which is analogous to the reactivity expected from this compound.

| Nucleophile | Resulting Derivative | Potential Application | Reference |

| Aromatic Amines | N-((1H-benzo[d]imidazol-2-yl)methyl)anilines | Antifungal Agents | acs.org |

| Phenols | 2-(phenoxymethyl)-1H-benzo[d]imidazole | Fungicidal Agents | nih.gov |

| Thiols/Dithiocarbamates | 2-(((alkyl/aryl)thio)methyl)-1H-benzo[d]imidazoles | Antimicrobial Agents | nih.gov |

| Heterocycles | 2-((heterocyclyl)methyl)-1H-benzo[d]imidazoles | Antifungal Agents | acs.org |

Application in the Generation of Chemical Libraries for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. researchgate.netresearchgate.net The amenability of this compound to a wide range of chemical transformations makes it an excellent scaffold for the generation of chemical libraries.

By systematically reacting this compound with a diverse set of nucleophiles, a library of compounds with varied substituents at the 2-position can be rapidly assembled. This approach allows for the exploration of a broad chemical space around the 7-azabenzimidazole core. The synthesis of a library of 53 benzimidazole (B57391) derivatives with substituents at various positions, starting from precursors like 2-(chloromethyl)-1H-benzo[d]imidazole, demonstrates the feasibility of this strategy for generating compounds with potential antimicrobial activity. nih.gov

The generation of such libraries is crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs. The structural diversity that can be achieved starting from this compound is illustrated in the table below, showcasing the variety of building blocks that can be incorporated.

| Building Block Class | Example Reactants | Resulting Structural Motif |

| Primary & Secondary Amines | Anilines, Benzylamines, Morpholine | 2-(Aminomethyl) derivatives |

| Phenols & Thiophenols | Substituted phenols, Thiophenol | 2-(Aryloxymethyl) & 2-(Arylthiomethyl) derivatives |

| Carboxylic Acids | Benzoic acid, Acetic acid | 2-(Acyloxymethyl) derivatives |

| Azides | Sodium azide (B81097) | 2-(Azidomethyl) derivatives |

Contribution to Novel Synthetic Methodologies

Beyond its role as a synthetic intermediate, this compound has the potential to contribute to the development of new synthetic methods, particularly in the areas of catalysis and protecting group strategies.

Model Compound in the Development of New Catalytic Reactions

The development of novel catalytic reactions is a cornerstone of modern organic synthesis. The structure of this compound, featuring a C(sp³)-Cl bond adjacent to a heterocyclic ring, makes it a potential model substrate for the development of new catalytic cross-coupling reactions. While traditionally, cross-coupling reactions have focused on C(sp²)-halogen bonds, there is growing interest in methods that can activate C(sp³)-halogen bonds. nih.gov

For instance, palladium-catalyzed cross-coupling reactions of 2-(chloromethyl)-2,1-borazaronaphthalenes with various nucleophiles have been reported, demonstrating that a chloromethyl group on a heterocyclic analogue can serve as an effective electrophile in C-C bond-forming reactions. This suggests that this compound could be a valuable substrate for exploring similar palladium- or nickel-catalyzed cross-coupling reactions with boronic acids, organozincs, or other organometallic reagents. The successful development of such methods would provide a new avenue for the functionalization of the azabenzimidazole core and expand the toolkit of synthetic chemists.

Evaluation in Modern Protecting Group Strategies

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective masking and demasking of reactive functional groups. nih.gov The 2-chloromethyl group is not a conventional protecting group due to its high reactivity. Instead, it is typically employed as a functional handle for introducing molecular diversity.

However, in the context of protecting group strategies, one could envision scenarios where the nitrogen atoms of the azabenzimidazole core are protected, allowing for selective manipulation of the 2-chloromethyl group. Conversely, the development of novel, highly chemoselective reactions could potentially allow for the temporary modification of the chloromethyl group, effectively using it as a masked functional group.

It is important to note that the primary utility of the 2-chloromethyl functionality lies in its role as an electrophilic site for the introduction of new substituents. Therefore, its evaluation in modern protecting group strategies would likely focus on unconventional applications or the development of novel synthetic methodologies where its inherent reactivity is harnessed in a controlled manner.

Conclusion and Future Directions in 1 Propyl 2 Chloromethyl 7 Azabenzimidazole Research

Summary of Key Achievements in Synthesis, Reactivity, and Theoretical Understanding

The foundation for research into 1-Propyl-2-chloromethyl-7-azabenzimidazole is built upon significant achievements in the broader field of benzimidazole (B57391) and azabenzimidazole chemistry.

Synthesis: The synthesis of N-alkylated azabenzimidazoles is well-documented, providing a clear pathway to the target compound. A common and effective method involves the direct N-alkylation of the parent azabenzimidazole heterocycle using an appropriate alkyl halide in the presence of a base. ajol.inforesearchgate.net For instance, the N-alkylation of 5-bromo-7-azabenzimidazole has been successfully achieved using bases like caesium carbonate in a polar aprotic solvent, which generates a nucleophilic nitrogen center for subsequent reaction with an electrophile. researchgate.net The introduction of the 2-chloromethyl group is typically accomplished by first synthesizing the 2-(hydroxymethyl) analogue, which is then chlorinated using a reagent such as thionyl chloride. nih.gov The combination of these established protocols constitutes a major achievement, rendering the synthesis of this compound feasible and straightforward.

Reactivity: A key achievement in the study of related compounds is the thorough characterization of the 2-chloromethyl group's reactivity. This functional group acts as a potent electrophile, making the molecule a valuable building block for creating diverse chemical libraries. ijpsjournal.comresearchgate.net The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, thiols, and phenols, via nucleophilic substitution reactions. researchgate.net This reactivity has been extensively exploited to synthesize large series of 2-substituted benzimidazole derivatives, which have been evaluated for various biological activities, particularly as antifungal and antimicrobial agents. nih.govnih.govresearchgate.net This established reactivity pattern is directly applicable to this compound, highlighting its potential as a versatile synthetic intermediate.

Theoretical Understanding: While specific theoretical studies on this compound are not yet available, the theoretical framework for understanding such molecules is well-established. Computational methods, particularly Density Functional Theory (DFT), have been successfully applied to related N-alkylated benzimidazoles. nih.gov These studies provide significant insights into molecular structure, electronic properties, and the stability of interactions with biological targets. nih.gov Techniques such as molecular docking and molecular dynamics simulations have been used to predict the binding modes of benzimidazole derivatives to protein active sites, guiding the design of new therapeutic agents. nih.gov This body of work provides a robust theoretical toolkit that can be readily applied to understand the properties and potential of the target compound.

| Area | Key Achievement | Relevance to this compound |

| Synthesis | Established protocols for N-alkylation of the 7-azabenzimidazole core and chlorination of the 2-methyl position. ajol.inforesearchgate.net | Provides a clear and feasible synthetic route to the target molecule. |

| Reactivity | The 2-chloromethyl group is a highly reactive electrophile, enabling facile nucleophilic substitution with various nucleophiles. ijpsjournal.comresearchgate.net | Confirms the compound's utility as a versatile intermediate for creating diverse libraries of derivatives. |

| Theoretical | Application of DFT and molecular modeling to related benzimidazoles to understand structure, reactivity, and biological interactions. nih.gov | Offers a powerful predictive framework to guide future research and design of novel derivatives. |

Identification of Unresolved Challenges and Open Questions

Despite the strong foundational knowledge, the specific structure of this compound presents unique challenges and open questions that must be addressed.

Regioselectivity of N-Alkylation: The most significant synthetic challenge is controlling the regioselectivity during the N-propylation step. The 2-chloromethyl-7-azabenzimidazole precursor contains three nitrogen atoms—two in the imidazole (B134444) ring (N1 and N3) and one in the pyridine (B92270) ring (N7)—that are potential sites for alkylation. Achieving selective alkylation at the desired N1 position to form this compound, while avoiding the formation of the N3 isomer or reaction at N7, is a non-trivial task. Studies on analogous heterocyclic systems like indazoles have shown that the ratio of N1 to N2 alkylation is highly sensitive to the choice of base, solvent, and the electronic nature of substituents on the ring. beilstein-journals.orgd-nb.info A systematic investigation would be required to find conditions that exclusively or predominantly yield the desired N1-propyl isomer.

Potential for Side Reactions: Research on related N-alkylated 7-azabenzimidazoles has revealed the potential for unexpected base-catalyzed rearrangements. For example, the N-propargyl substituted 7-azabenzimidazole was observed to isomerize to its N-allenyl counterpart under basic conditions. ajol.inforesearchgate.net This raises an open question about the stability of the N-propyl group and the 2-chloromethyl moiety under various reaction conditions. The possibility of unforeseen side reactions remains an unresolved challenge that could complicate synthesis and purification.

Purification and Characterization: The potential formation of a mixture of regioisomers during the N-alkylation step presents a significant purification challenge. The structural similarity between the N1 and N3 isomers could make their separation by standard chromatographic techniques difficult. Developing efficient methods for separation and unambiguous characterization of each isomer is a critical and unresolved issue.

| Challenge / Open Question | Description |

| Regioselectivity | The 7-azabenzimidazole core has multiple nitrogen atoms, leading to potential formation of isomeric products during N-propylation. Controlling the reaction to selectively yield the N1 isomer is a primary hurdle. beilstein-journals.orgd-nb.info |

| Side Reactions | The stability of the molecule under various synthetic conditions is unknown. There is a precedent for base-catalyzed rearrangements in similar systems, which could lead to unexpected byproducts. ajol.inforesearchgate.net |

| Purification | The potential co-formation of structurally similar isomers makes purification and isolation of the target compound a significant challenge. |

Promising Avenues for Future Academic Inquiry

The challenges associated with this compound also highlight promising areas for future research that could yield significant scientific advancements.

Development of Regioselective Synthetic Methods: A crucial area for future academic inquiry is the development of robust and highly regioselective protocols for the N-alkylation of 2-substituted-7-azabenzimidazoles. This research could involve a systematic screening of bases, solvents, and reaction conditions, or the exploration of advanced techniques such as directed metallation or the use of transient protecting groups to ensure alkylation occurs at the desired nitrogen. sci-hub.se Success in this area would be broadly applicable across the field of heterocyclic chemistry.

Medicinal Chemistry and Biological Screening: Given its reactive 2-chloromethyl handle, the compound is an ideal starting point for the synthesis of novel libraries of 7-azabenzimidazole derivatives. Numerous studies have confirmed the potent antifungal and antimicrobial activities of derivatives made from 2-chloromethyl-1H-benzimidazole. researchgate.netnih.gov A promising avenue of research would be to synthesize a diverse array of compounds by reacting this compound with various nucleophiles and screening these new molecules for a range of biological activities, including as potential fungicides, antibacterials, or kinase inhibitors.

Computational and Theoretical Studies: There is a significant opportunity for computational chemists to perform in-depth theoretical studies on this compound and its potential derivatives. Such studies could predict the relative stability of the different N-alkylated regioisomers, providing insight to guide synthetic efforts. Furthermore, molecular modeling could be used to predict the binding affinities of new derivatives to various biological targets, enabling a more rational, structure-based approach to drug design and discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-2-chloromethyl-7-azabenzimidazole, and how can experimental design minimize variability?

- Methodological Answer : Utilize factorial design (full or fractional) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. Orthogonal arrays (e.g., Taguchi methods) reduce the number of experiments while preserving statistical validity . For example, a 3^3 factorial design could optimize molar ratios, reaction time, and temperature. Post-synthesis characterization via NMR and HPLC ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Combine /-NMR for functional group identification, X-ray crystallography for absolute configuration determination (as demonstrated for analogous benzimidazoles in ), and mass spectrometry for molecular weight validation. Cross-validate results with DFT calculations to resolve ambiguities in tautomeric forms or stereochemistry .

Q. How can researchers mitigate solubility challenges during in vitro pharmacological assays?

- Methodological Answer : Employ co-solvent systems (e.g., DMSO/PBS mixtures) with gradual dilution to prevent precipitation. Dynamic light scattering (DLS) can monitor aggregation, while molecular dynamics simulations predict solvent interactions . Pre-formulation studies using Hansen solubility parameters guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity in enzyme inhibition assays, and how can conflicting kinetic data be resolved?

- Methodological Answer : Perform steady-state kinetic assays (e.g., Michaelis-Menten analysis) under varied pH and temperature conditions to identify non-competitive vs. uncompetitive inhibition modes. Use surface plasmon resonance (SPR) to measure binding affinity (K) and reconcile discrepancies between IC and K values . Statistical validation via bootstrapping or Bayesian modeling addresses outliers .

Q. How do electronic and steric effects of the 2-chloromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : Conduct Hammett linear free-energy relationships (LFER) with substituent analogs to quantify electronic contributions. Steric maps generated from X-ray crystallography (as in ) and DFT-based Mulliken charges predict regioselectivity in Suzuki-Miyaura couplings . Compare turnover frequencies (TOF) under controlled catalytic conditions .

Q. What computational strategies validate the compound’s pharmacokinetic properties, and how can in silico-in vitro discrepancies be addressed?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (AMBER/CHARMM) to predict binding modes and metabolic stability. Validate ADMET predictions (e.g., CYP450 inhibition via ProTox-II) against in vitro microsomal assays. Use partial least squares (PLS) regression to refine QSAR models when experimental logP values deviate from predictions .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to resolve contradictions between theoretical and observed reaction pathways?

- Methodological Answer : Apply abductive reasoning by iteratively testing competing hypotheses (e.g., SN1 vs. SN2 mechanisms) using kinetic isotope effects (KIE) and trapping experiments. Bayesian networks quantify the likelihood of each pathway based on activation energy barriers (DFT) and experimental yields .

Q. What statistical methods are suitable for optimizing multi-response processes (e.g., yield, purity, sustainability)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.